molecular formula C17H16N6O4 B11511319 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione

2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11511319
M. Wt: 368.3 g/mol
InChI Key: YVJQRFCHXFATAO-UHFFFAOYSA-N
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Description

“2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound that features multiple functional groups, including oxadiazole and isoindole moieties

Properties

Molecular Formula

C17H16N6O4

Molecular Weight

368.3 g/mol

IUPAC Name

2-[5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl]isoindole-1,3-dione

InChI

InChI=1S/C17H16N6O4/c18-14-13(20-27-21-14)15-19-12(26-22-15)8-2-1-5-9-23-16(24)10-6-3-4-7-11(10)17(23)25/h3-4,6-7H,1-2,5,8-9H2,(H2,18,21)

InChI Key

YVJQRFCHXFATAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC3=NC(=NO3)C4=NON=C4N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole rings: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the pentyl chain: This step might involve alkylation reactions using suitable alkyl halides.

    Formation of the isoindole ring: This can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Cyclization Reactions

The oxadiazole rings are formed via cyclization of precursor hydrazides or nitriles. For example:

  • Hydrazide-orthoester condensation : Hydrazides react with trimethyl orthoformate or orthoacetate under acidic conditions to form 1,3,4-oxadiazoles .

  • Nitrogen-rich cyclization : The 4-amino-1,2,5-oxadiazol-3-yl group is synthesized through high-energy nitration and subsequent reduction.

Coupling Reactions

The pentyl linker connecting the oxadiazole and isoindole moieties is established via alkylation or nucleophilic substitution:

  • HBTU-mediated coupling : Carboxylic acid derivatives react with amines using HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to form stable amide bonds .

  • Mitsunobu reaction : Used to introduce ether linkages between aromatic and heterocyclic components .

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

Oxadiazole Rings

  • Electrophilic substitution : The 1,2,4-oxadiazol-5-yl group undergoes nitration and sulfonation at the 3-position due to electron-deficient aromaticity.

  • Ring-opening reactions : Under acidic conditions, oxadiazoles hydrolyze to form carboxylic acid derivatives.

Isoindole-1,3-dione Core

  • Nucleophilic attack : The acidic proton at the imide nitrogen participates in Mannich reactions with formaldehyde and amines, forming tertiary amines .

  • Reduction : The isoindole ring can be reduced to isoindoline using catalysts like Pd/C or NaBH4 .

Biological Interaction Mechanisms

The compound interacts with biological targets through specific reactions:

Enzyme Inhibition

  • Cholinesterase inhibition : Derivatives of isoindole-1,3-dione exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via hydrogen bonding and π-π stacking. For example:

DerivativeAChE IC₅₀ (μM)BuChE IC₅₀ (μM)Key Interactions
I1.1221.24H-bond with Tyr332
III21.2445.67Hydrophobic contacts

Oxidative Stress Modulation

  • ROS/RNS scavenging : The compound’s nitrogen-rich structure quenches reactive oxygen/nitrogen species via electron transfer, as evidenced by DPPH assay results .

Comparative Reactivity with Analogues

The reactivity profile of this compound differs from structurally related derivatives:

CompoundKey ReactionYield (%)Biological Activity
N-Substituted phthalimidesMannich reaction with piperazines47–93COX-2 inhibition
5-Amino-1,3,4-oxadiazolesHydrazide-orthoester condensation65–89Anticancer
Target compoundHBTU-mediated coupling + cyclization70–85Dual AChE/BuChE inhibition

Stability and Degradation Pathways

  • Thermal decomposition : The compound decomposes exothermically above 200°C, releasing nitrogen gas—a trait exploitable in energetic materials.

  • Hydrolytic stability : The oxadiazole rings are susceptible to hydrolysis in acidic or alkaline conditions, forming diamides or carboxylic acids .

Analytical Characterization Data

Key spectroscopic data for reaction intermediates and products include:

TechniqueObservationsSource
¹H NMR δ 7.81–8.11 (m, aromatic H), δ 5.10 (s, CH₂ linker), δ 2.57 (s, CH₃)
FT-IR 1770 cm⁻¹ (imide C=O), 1650 cm⁻¹ (oxadiazole C=N), 3350 cm⁻¹ (N-H)
ESI-MS m/z 368.35 [M+H]⁺, fragment ions at m/z 212 (oxadiazole loss)

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of “2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

The uniqueness of this compound lies in its combination of oxadiazole and isoindole rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with diverse applications.

Biological Activity

The compound 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule belonging to the oxadiazole family. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activities associated with this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N9O3C_{15}H_{15}N_9O_3 with a molecular weight of approximately 369.34 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.

Biological Activity Overview

The biological activities of oxadiazole derivatives are well-documented. Here are some key findings relevant to the compound :

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to those containing the oxadiazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Listeria monocytogenes, comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

Oxadiazoles have also been investigated for their potential anticancer effects:

  • Inhibition of Cancer Cell Lines : Several studies have highlighted that oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, compounds with structural similarities demonstrated IC50 values in the micromolar range against these cell lines .

The mechanisms by which these compounds exert their biological effects often involve:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .

Case Studies

Several case studies provide insights into the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A study synthesized various 1,2,4-oxadiazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The most active compounds exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
  • Antimicrobial Evaluation :
    • Another research effort focused on synthesizing new oxadiazole derivatives and testing their antimicrobial properties against resistant strains of bacteria. The results indicated that some compounds had MIC values significantly lower than traditional antibiotics .

Data Tables

Here are tables summarizing key findings related to the biological activity of oxadiazole derivatives:

Compound NameActivity TypeTarget Cell LineIC50 (µM)
Compound AAnticancerMCF-70.65
Compound BAntimicrobialE. coli0.008
Compound CAnticancerPANC-12.41
Mechanism of ActionDescription
HDAC InhibitionInhibits histone deacetylases involved in cancer
Enzyme InhibitionTargets specific enzymes related to bacterial growth

Q & A

Q. What are the established synthetic routes for 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione?

Answer: The compound’s synthesis likely involves multi-step heterocyclic coupling, inspired by methodologies for analogous oxadiazole-isoindole derivatives. For example:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., using acetic acid as solvent and sodium acetate as catalyst) .
  • Step 2: Introduction of the pentyl linker via alkylation or nucleophilic substitution.
  • Step 3: Coupling the 4-amino-1,2,5-oxadiazole moiety using a condensation reaction, similar to Erlenmeyer-type protocols for oxazolone derivatives .
    Key Considerations: Monitor reaction intermediates via LC-MS or NMR to confirm regioselectivity, especially at oxadiazole ring junctions.

Q. How can spectroscopic techniques validate the structure of this compound?

Answer: A combination of techniques is required:

  • 1H/13C NMR: Confirm the presence of isoindole-dione protons (δ ~7.5–8.5 ppm) and oxadiazole-linked alkyl chains (δ ~1.5–3.0 ppm).
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH₂ vibrations (from the 4-amino-oxadiazole group at ~3300–3500 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the complex heterocyclic backbone .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path sampling to predict feasible pathways:

  • Reaction Feasibility: Use software like Gaussian or ORCA to model transition states for oxadiazole cyclization, identifying energy barriers and optimal catalysts .
  • Solvent Optimization: Apply COSMO-RS models to screen solvents for improved yield, focusing on polar aprotic solvents (e.g., DMF) that stabilize intermediates .
  • AI-Driven Workflows: Implement platforms like ICReDD’s feedback loop, where experimental data refines computational predictions (e.g., narrowing reaction conditions from 50+ variables to <10) .

Q. How to resolve contradictions between computational predictions and experimental results in reaction yield?

Answer:

  • Hypothesis Testing: If DFT predicts a low-energy pathway but experiments show poor yield, assess:
    • Side Reactions: Use LC-MS to detect unanticipated byproducts (e.g., hydrolysis of oxadiazole rings under acidic conditions) .
    • Steric Effects: Molecular dynamics simulations can reveal steric hindrance in the pentyl linker that DFT might overlook .
  • Iterative Refinement: Feed discrepancies back into computational models to adjust parameters (e.g., solvent dielectric constant or temperature gradients) .

Q. What experimental design strategies improve the scalability of this compound’s synthesis?

Answer: Apply Design of Experiments (DoE) principles:

  • Factor Screening: Use a Plackett-Burman design to prioritize variables (e.g., temperature, catalyst loading, solvent ratio) .

  • Response Surface Methodology (RSM): Optimize conditions for critical steps (e.g., oxadiazole cyclization) by modeling interactions between factors like pH and reaction time .

  • Example Workflow:

    FactorLow LevelHigh Level
    Temperature (°C)80120
    Catalyst (mol%)515
    Reaction Time (h)38

    Analyze yield data to identify Pareto-optimal conditions .

Q. How to evaluate the compound’s potential bioactivity using in silico methods?

Answer:

  • Molecular Docking: Screen against target proteins (e.g., microbial enzymes) using AutoDock Vina. The 4-amino-oxadiazole group may exhibit hydrogen bonding with active sites .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties. The isoindole-dione moiety may pose solubility challenges, requiring prodrug strategies .
  • QSAR Modeling: Correlate structural features (e.g., oxadiazole ring planarity) with antimicrobial activity using datasets from analogous compounds .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Answer:

  • Hydrophilic Interaction Chromatography (HILIC): Effective for polar heterocycles like oxadiazoles. Use acetonitrile/water gradients with pH adjustment to enhance resolution .
  • Crystallization Screening: Employ high-throughput platforms to identify co-crystallizing agents (e.g., polyethylene glycol) that exploit the isoindole-dione’s π-π stacking .

Q. How to mitigate degradation during long-term storage?

Answer:

  • Stability Studies: Use accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways may involve:
    • Hydrolysis: Oxadiazole rings are prone to moisture; store under inert gas (N₂) with desiccants .
    • Photolysis: UV-Vis studies can identify light-sensitive moieties (e.g., isoindole-dione); use amber vials .

Q. What methodologies validate the compound’s mechanistic role in catalytic systems?

Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to probe rate-determining steps .
  • In Situ Spectroscopy: Raman or IR monitoring of reactions can detect intermediates (e.g., nitrile oxide species during oxadiazole formation) .

Q. How to address reproducibility challenges in multi-lab studies?

Answer:

  • Standardized Protocols: Publish detailed synthetic procedures with critical parameters (e.g., stirring rate, cooling gradients) .
  • Interlab Comparisons: Share samples for cross-validation via round-robin testing, focusing on NMR purity (>95%) and HRMS consistency .

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